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molecular formula C9H8O2 B1581252 3-methyl-2-benzofuran-1(3H)-one CAS No. 3453-64-3

3-methyl-2-benzofuran-1(3H)-one

Cat. No. B1581252
M. Wt: 148.16 g/mol
InChI Key: XJVDIMLQFRPIMP-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

100.96 g of 2-acetylbenzoic acid (3-1) was dissolved in 500 ml of aqueous solution of 41.37 g of potassium hydroxide, to which 20.35 g of sodium boron hydride was added little by little at a room temperature. The resulting mixture was stirred at a room temperature for 2 days, and thereafter, the resulting mixture was adjusted to pH 1 with concentrated hydrochloric acid and extracted with chloroform. The resulting organic layer was dried over anhydrous sodium sulfate, and thereafter, the solvent was distilled off under reduced pressure. The resulting residue was purified by distilling under reduced pressure (117-121° C./3-5 mmHg) to obtain 86.45 g of 3-methylphthalide (3-2).
Quantity
100.96 g
Type
reactant
Reaction Step One
Quantity
41.37 g
Type
reactant
Reaction Step One
Quantity
20.35 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])(=O)[CH3:2].[OH-].[K+].B.[Na].Cl>>[CH3:2][CH:1]1[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:8])[O:7]1 |f:1.2,3.4,^1:15|

Inputs

Step One
Name
Quantity
100.96 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
41.37 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20.35 g
Type
reactant
Smiles
B.[Na]
Name
aqueous solution
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at a room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added little by little at a room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure (117-121° C./3-5 mmHg)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1OC(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 86.45 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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